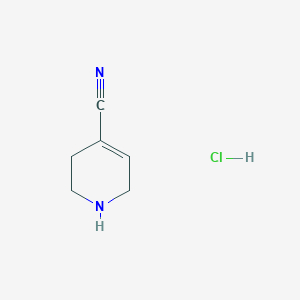
1,2,3,6-Tetrahydropyridine-4-carbonitrile hydrochloride
Übersicht
Beschreibung
“1,2,3,6-Tetrahydropyridine-4-carbonitrile hydrochloride” is a chemical compound with the CAS Number: 1423028-00-5 . It has a molecular weight of 144.6 . The IUPAC name for this compound is 1,2,3,6-tetrahydro-4-pyridinecarbonitrile hydrochloride . The InChI code for this compound is 1S/C6H8N2.ClH/c7-5-6-1-3-8-4-2-6;/h1,8H,2-4H2;1H .
Physical and Chemical Properties This compound is a powder . The storage temperature for this compound is 4 degrees .
Wissenschaftliche Forschungsanwendungen
Synthesis and Dyeing Properties
1,2,3,6-Tetrahydropyridine-4-carbonitrile hydrochloride is a key intermediate in synthesizing various compounds with significant applications in dyes and pigments. Research demonstrates its utility in creating disperse dyes for polyester fabrics, showcasing the relationship between dyeing properties and dispersing agent concentrations. These dyes, derived from tetrahydropyridine-carbonitrile derivatives, offer excellent light and wash fastness, indicating potential for industrial textile applications (Al-Etaibi et al., 2013). Similarly, novel biologically active disperse dyes have been synthesized from tetrahydropyridine-carbonitrile, showing promising antimicrobial properties against various bacterial strains, suggesting a dual function in textiles as both colorants and antimicrobial agents (Ashkar et al., 2012).
Antimicrobial Activity
The tetrahydropyridine-carbonitrile framework has been utilized to synthesize azo pyridone disperse dyes, demonstrating not only applicability in dyeing polyester fabrics but also significant antimicrobial activity. This suggests their potential use in developing antimicrobial textiles, offering a novel approach to fabric treatment that could benefit healthcare and hygiene products by incorporating antimicrobial properties directly into fabric materials (Al-Etaibi et al., 2014).
Antioxidant and Biological Activity
Further extending its application, tetrahydropyridine-carbonitrile derivatives have been explored for their antioxidant activities. The synthesis of novel fused heterocyclic compounds derived from tetrahydropyrimidine demonstrates their potential as antioxidants. This opens pathways for the development of new pharmaceuticals and nutraceuticals aimed at combating oxidative stress-related diseases, indicating a broader biological significance beyond textile applications (Salem et al., 2015).
Spectroscopic and Structural Analysis
The structural and spectroscopic analysis of tetrahydropyridine-carbonitrile derivatives provides critical insights into their chemical behavior and properties. X-ray diffraction analysis offers a deeper understanding of their molecular structure, aiding in the development of more effective compounds for various applications, including materials science and medicinal chemistry (Jansone et al., 2007). This type of analysis is fundamental for tailoring the properties of these compounds to specific industrial or pharmaceutical applications.
Safety and Hazards
Biochemische Analyse
Biochemical Properties
1,2,3,6-Tetrahydropyridine-4-carbonitrile hydrochloride plays a crucial role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with poly (ADP-ribose) polymerase-1 (PARP-1), enhancing the inhibitory potential of benzamide analogs . This interaction is significant as PARP-1 is involved in DNA repair processes, and its inhibition can lead to increased DNA damage and cell death, which is useful in cancer therapy.
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to cause oxidative stress and destroy dopaminergic neurons in the substantia nigra pars compacta, which is widely used to create animal models of Parkinson’s disease . This compound’s ability to induce oxidative stress and neuronal damage highlights its potential in studying neurodegenerative diseases.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It is known to inhibit mitochondrial complex I, leading to mitochondrial dysfunction and neuronal damage . This inhibition results in reduced ATP production and increased production of reactive oxygen species, contributing to oxidative stress and cell death.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation can influence its long-term effects on cellular function. Studies have shown that it can cause inflammation, excitotoxicity, and mitochondrial apoptosis over time, leading to long-term neuronal damage . These temporal effects are crucial for understanding the compound’s potential in chronic disease models.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may cause mild oxidative stress and neuronal damage, while higher doses can lead to severe toxicity and cell death . Understanding the dosage effects is essential for determining the compound’s therapeutic window and potential adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, affecting metabolic flux and metabolite levels. For instance, its interaction with monoamine oxidase B (MAOB) leads to the formation of toxic metabolites that contribute to neuronal damage . This interaction is significant for studying the compound’s role in neurodegenerative diseases.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by transporters and binding proteins. It can cross the blood-brain barrier and accumulate in the brain, where it exerts its neurotoxic effects . Understanding its transport and distribution is crucial for developing strategies to mitigate its adverse effects.
Subcellular Localization
This compound’s subcellular localization affects its activity and function. It is primarily localized in mitochondria, where it inhibits mitochondrial complex I and induces oxidative stress . This localization is significant for understanding its mechanism of action and potential therapeutic applications.
Eigenschaften
IUPAC Name |
1,2,3,6-tetrahydropyridine-4-carbonitrile;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2.ClH/c7-5-6-1-3-8-4-2-6;/h1,8H,2-4H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOAOYNOEWCAMSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC=C1C#N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


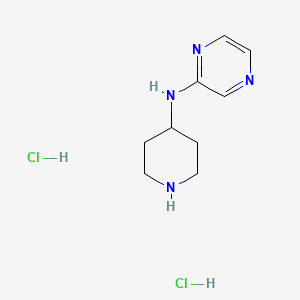
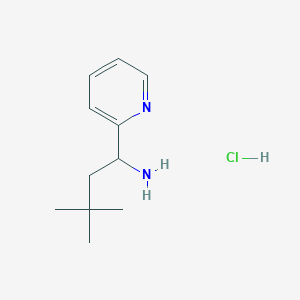


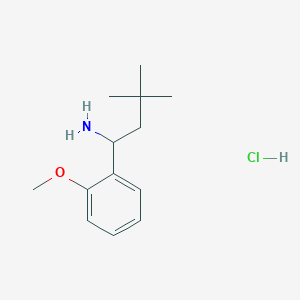
![methyl 2-amino-3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanoate](/img/structure/B1433059.png)



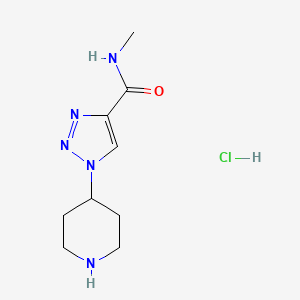
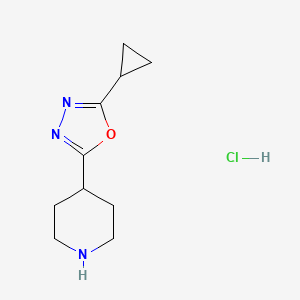
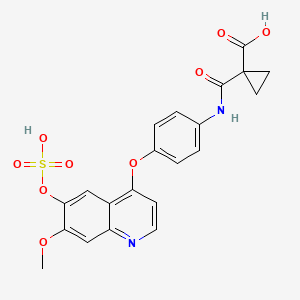
![2-Chloro-N-[3-(2-methyl-1,3-dioxolan-2-yl)phenyl]pyrimidin-4-amine](/img/structure/B1433070.png)
![3-[1-(Oxan-4-yl)-1H-pyrazol-5-yl]piperidine](/img/structure/B1433074.png)
